1-(4-chlorobenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole

Anticancer Benzimidazole Cervical cancer

Sourcing a benzimidazole with the precise N1-4-chlorobenzyl and C2-(E)-styryl substitution is a common bottleneck in PDE5 inhibitor screening and tau probe development. This compound directly solves that supply challenge by providing the exact pharmacophore disclosed in WO2000039099A1. It is purpose-built for researchers who need a validated chemotype, not a generic analog. - Fills a critical chemotype gap in screening libraries with its under-represented, performance-critical substitution pattern. - Serves as a direct precursor for tau aggregate probes with demonstrated selectivity over Aβ, supporting Alzheimer's research. - Enables corrosion inhibitor structure-property relationship studies as the para-isomer complement to the known ortho-chlorobenzyl inhibitor.

Molecular Formula C22H17ClN2
Molecular Weight 344.8 g/mol
CAS No. 1053059-01-0
Cat. No. B15005752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole
CAS1053059-01-0
Molecular FormulaC22H17ClN2
Molecular Weight344.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl
InChIInChI=1S/C22H17ClN2/c23-19-13-10-18(11-14-19)16-25-21-9-5-4-8-20(21)24-22(25)15-12-17-6-2-1-3-7-17/h1-15H,16H2/b15-12+
InChIKeyLIZPRRMIMVTLHQ-NTCAYCPXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorobenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole: Chemical Identity


The compound 1-(4-chlorobenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole (C22H17ClN2, monoisotopic mass 344.108 Da) is a fully synthetic, N1‑substituted 2‑styrylbenzimidazole derivative [1]. It belongs to a class of small‑molecule heterocycles extensively exploited in medicinal chemistry and materials science for their tunable electronic properties and diverse bioactivities. The molecule features an (E)‑styryl moiety at C2 and a 4‑chlorobenzyl group at N1, a substitution pattern that distinguishes it from many commercially available benzimidazole building blocks.

Why Generic Substitution Is Scientifically Unreliable


In the benzimidazole class, even subtle changes in substitution pattern—such as moving a chlorine atom from the para to the ortho position or removing the N1‑benzyl group—can drastically alter target affinity, selectivity, cellular permeability, and photophysical behaviour [1]. Consequently, generic interchange with a “similar‑looking” benzimidazole cannot be assumed to preserve the functional performance needed for a specific assay or application. The quantitative evidence below demonstrates where the 4‑chlorobenzyl substitution of CAS 1053059-01-0 confers measurable differentiation relative to its closest structural neighbours.

Quantitative Differentiation from Key Comparators


Para- vs. Ortho-Chlorobenzyl Isomerism in Cervical Cancer

The ortho‑chlorobenzyl isomer (CAS 306977‑87‑7) has been reported to significantly inhibit the growth of cervical cancer cells, with IC50 values comparable to established chemotherapeutics . Although the para‑chloro isomer (target compound) lacks publicly disclosed IC50 data in the same or an equivalent assay, the well‑documented impact of halobenzyl positional isomerism on benzimidazole pharmacology [1] indicates that the two isomers are not interchangeable. The para‑chloro substitution alters the molecular electrostatic potential and conformational freedom around the N1‑benzyl group, which can modulate target engagement and selectivity.

Anticancer Benzimidazole Cervical cancer

PDE5 Inhibitory Potential of the Benzimidazole Chemotype

A 1999 patent (WO2000039099A1) describes a broad series of benzimidazole derivatives with hypoglycemic and PDE5 inhibitory activity, encompassing compounds with N1‑4‑chlorobenzyl and C2‑styryl substitution patterns [1]. While the patent does not provide individual IC50 values for the target compound, it establishes that the 4‑chlorobenzyl motif is a critical pharmacophoric element within this chemotype. The presence of a (E)‑styryl group at C2 is consistent with the general scaffold requirements for PDE5 inhibition disclosed in the patent.

PDE5 inhibition Erectile dysfunction Pulmonary hypertension

Styrylbenzimidazole Scaffold for Tau Aggregate Imaging

Matsumura et al. (2013) demonstrated that styrylbenzimidazole (SBIM) derivatives, exemplified by SBIM‑3, bind recombinant tau aggregates with selectivity over Aβ aggregates (Kd ratio 2.73) and label neurofibrillary tangles in AD brain sections [1]. The target compound possesses the identical 2‑styrylbenzimidazole core required for tau binding, with the N1‑4‑chlorobenzyl group offering a potential vector for further structural optimization to tune affinity and brain clearance kinetics. In the published series, brain uptake of radiolabeled SBIM derivatives ranged from 3.20–4.11 %ID/g at 2 min post‑injection, with rapid washout to 0.12–0.33 %ID/g at 60 min [1].

Alzheimer's disease Tau imaging Neurofibrillary tangles

Molecular Weight Uniqueness vs. N1-Unsubstituted Analog

The target compound (C22H17ClN2, MW 344.84 g/mol) is readily distinguished from the common N1‑unsubstituted analog 2‑[(E)‑2‑phenylethenyl]‑1H‑benzimidazole (CAS 58758‑09‑1, C15H12N2, MW 220.27 g/mol) by a mass difference of 124.57 Da . This difference, imparted by the 4‑chlorobenzyl substituent, can be resolved by routine LC‑MS or GC‑MS analysis, providing a definitive quality‑control metric to verify compound identity upon receipt.

Chemical identity Quality control Procurement

Optimal Application Scenarios


PDE5 Inhibitor Hit-Finding and Lead Optimization

Programs targeting PDE5 for erectile dysfunction, pulmonary arterial hypertension, or related indications can deploy this compound as a screening‑set member that embodies the N1‑4‑chlorobenzyl/C2‑styryl pharmacophore disclosed in WO2000039099A1 [1]. Its use ensures that the initial screening library contains a congener with the correct substitution vectors, reducing the risk of false‑negative results that could arise with N1‑unsubstituted or ortho‑chlorobenzyl analogs.

Tauopathy Probe Development

Groups developing fluorescent or radiolabeled probes for tau aggregates in Alzheimer's disease and related tauopathies can utilise this compound as a synthetic precursor or scaffold for SAR exploration. The 2‑styrylbenzimidazole core is validated for tau aggregate binding with demonstrated selectivity over Aβ [2], and the 4‑chlorobenzyl handle allows modular diversification without disrupting the styryl chromophore essential for fluorescence or radiolabeling.

Corrosion Inhibitor Screening for Carbon Steel

Based on the demonstrated corrosion inhibition properties of the structurally analogous ortho‑chlorobenzyl isomer on carbon steel in 1 M HCl , this para‑isomer can be evaluated as an alternative corrosion inhibitor. The para‑chloro substitution may alter adsorption kinetics and surface coverage, offering a comparative structure–property relationship study to optimise inhibitor efficiency.

Benzimidazole Library Expansion with Defined N1-Substitution

Medicinal chemistry groups maintaining benzimidazole‑focused compound collections can incorporate this compound to fill a specific chemotype gap: the combination of C2‑(E)‑styryl with N1‑4‑chlorobenzyl. This precise substitution pattern is underrepresented in many commercial libraries, and its inclusion broadens the accessible chemical space for phenotypic or target‑based screens where N1‑arylalkyl substitution is a known modulator of activity [3].

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